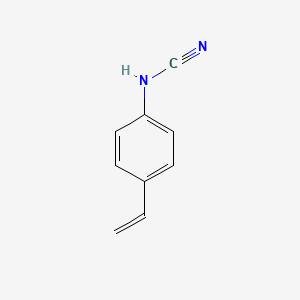

(4-Ethenylphenyl)cyanamide

Description

General Context of Aryl Cyanamides in Organic Synthesis and Materials Science

Aryl cyanamides are a class of organic compounds characterized by a cyanamide (B42294) group (-N(R)-C≡N) attached to an aromatic ring. They are recognized as versatile building blocks in organic synthesis. The cyanamide group can participate in a variety of chemical transformations, acting as a precursor for the synthesis of heterocycles, guanidines, and other nitrogen-containing compounds. researchgate.netnih.gov In materials science, the incorporation of the rigid and polar cyanamide group can influence the properties of polymers and other materials. rsc.org The synthesis of aryl cyanamides can be achieved through several methods, including the reaction of anilines with cyanogen (B1215507) bromide or the dehydration of the corresponding ureas. nih.gov

Significance of Ethenyl-Functionalized Aromatic Systems in Polymer Chemistry

Ethenyl-functionalized aromatic systems, such as styrene (B11656) and its derivatives, are fundamental monomers in polymer chemistry. The vinyl group provides a reactive site for polymerization, most commonly through free-radical or controlled radical polymerization techniques. rsc.org This allows for the creation of a wide range of polymers with diverse properties, from commodity plastics like polystyrene to specialized materials for electronics and biomedical applications. The aromatic ring imparts rigidity and thermal stability to the resulting polymer backbone. The ability to introduce various functional groups onto the aromatic ring allows for the fine-tuning of the polymer's properties.

Research Trajectories for Multifunctional Monomers

Multifunctional monomers, which possess two or more reactive sites, are at the forefront of research in polymer and materials science. These monomers enable the synthesis of complex polymer architectures, such as cross-linked networks, branched polymers, and functional materials in a single step. The presence of different functional groups allows for orthogonal chemistries, where each group can be reacted independently to introduce specific properties or to create intricate material designs. Research in this area is driven by the demand for advanced materials with tailored mechanical, thermal, and chemical properties for applications in fields ranging from adhesives and coatings to drug delivery and tissue engineering.

Due to the lack of specific experimental data for (4-Ethenylphenyl)cyanamide, the following data table is populated with representative data for the parent compound, cyanamide, to provide a general context for the physical properties of this class of compounds.

| Property | Value |

| Molecular Formula | CH₂N₂ |

| Molar Mass | 42.04 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 45-46 °C |

| Boiling Point | 83 °C at 0.5 mmHg |

Note: This data is for the parent compound Cyanamide and not this compound.

Structure

3D Structure

Properties

CAS No. |

96388-70-4 |

|---|---|

Molecular Formula |

C9H8N2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(4-ethenylphenyl)cyanamide |

InChI |

InChI=1S/C9H8N2/c1-2-8-3-5-9(6-4-8)11-7-10/h2-6,11H,1H2 |

InChI Key |

LHAUESSGZQDMBD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)NC#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Ethenylphenyl Cyanamide

Reactivity Profiles of the Cyanamide (B42294) Functional Group

The cyanamide moiety (N−C≡N) is a unique functional group characterized by its versatile reactivity, which is rooted in its distinct electronic structure.

The cyanamide functional group possesses a dual chemical nature, behaving as both a nucleophile and an electrophile. durham.ac.ukmdpi.com This duality arises from the electronic arrangement within the NCN moiety, which features a nucleophilic amino nitrogen and an electrophilic nitrile carbon. mdpi.comrsc.orgnih.gov The molecule exists predominantly in the N≡C–NH₂ tautomeric form, which allows it to participate in a variety of reactions. durham.ac.uk It can act as an electrophile by accepting an electron pair, or as a nucleophile by donating the lone pair of electrons from the amino nitrogen. durham.ac.uknih.gov This ambiphilic character makes cyanamides versatile reagents in the synthesis of nitrogen-containing compounds. rsc.org

The unique reactivity of the cyanamide group makes it an excellent precursor for the synthesis of various heterocyclic systems.

The carbon-nitrogen triple bond of the cyanamide group readily participates in cycloaddition reactions, providing pathways to five- and six-membered heterocycles. mdpi.comacs.org

[2+2+2] Cycloadditions: These reactions, often catalyzed by transition metals, are effective for constructing six-membered rings. The co-cyclization of cyanamides with diynes or alkyne-nitrile systems, catalyzed by metals like cobalt or iron, yields substituted 2-aminopyridines and aminopyrimidines. acs.orgsandiego.eduibchem.com Iridium-based catalysts have also been employed for the [2+2+2] cycloaddition of α,ω-diynes with cyanamides. acs.org

[3+2] Cycloadditions: Cyanamides act as dipolarophiles in [3+2] cycloadditions with various dipoles. For instance, reactions with azides produce 4-aminotetrazole adducts. mdpi.com A gold-catalyzed reaction between alkynes and cyanamides in the presence of an oxygen donor leads to the formation of 2-amino-1,3-oxazoles. mdpi.com Furthermore, a Lewis acid-promoted [3+2] cycloaddition with donor-acceptor cyclopropanes provides an efficient route to cyclic amidines. msu.edulibretexts.org

Table 1: Examples of Cycloaddition Reactions with Cyanamides

| Cycloaddition Type | Reactants | Catalyst/Promoter | Product Type |

| [2+2+2] | Cyanamide + 2 Terminal Alkynes | Iron-PDAI Complex | 4,6-Disubstituted 2-Aminopyridine (B139424) |

| [2+2+2] | Cyanamide + Diynes | Iron Complex | Substituted 2-Aminopyridine |

| [3+2] | Cyanamide + Donor-Acceptor Cyclopropanes | BF₃·OEt₂ | Cyclic Amidine (2-Amino-1-pyrroline) |

| [3+2] | Cyanamide + Alkyne + 2-Picoline N-oxide (dipole) | Gold Complex | 2-Amino-1,3-oxazole |

The cyanamide group serves as a key building block for the synthesis of guanidines, ureas, and their isomers through reactions with various nucleophiles. rsc.orgyoutube.com

Guanidines: The reaction of cyanamides with amines or their derivatives is a fundamental method for preparing guanidines. durham.ac.ukacs.orgacs.org This transformation involves the addition of the amine to the electrophilic carbon of the nitrile group.

Ureas and Isoureas: Cyanamide reacts with water to produce urea (B33335). durham.ac.uk In a similar fashion, its reaction with alcohols, often acid-catalyzed, yields isourea derivatives, which are strongly basic compounds. durham.ac.ukacs.org The analogous reactions with thiols and hydrogen sulfide (B99878) lead to the formation of isothioureas and thiourea (B124793), respectively. durham.ac.uk

Table 2: Synthesis of Guanidines, Ureas, and Isoureas from Cyanamides

| Nucleophile | Reactant with Cyanamide | Product Class |

| Amine | R-NH₂ | Guanidine (B92328) |

| Water | H₂O | Urea |

| Alcohol | R-OH | Isourea |

| Thiol | R-SH | Isothiourea |

| Hydrogen Sulfide | H₂S | Thiourea |

Beyond cycloadditions, cyanamides are utilized in other multicomponent and cyclization reactions to form important nitrogen-containing heterocycles like pyrimidines and pyridines. rsc.orgchemimpex.com For example, a one-pot, three-component reaction involving an aldehyde, malononitrile, and an amine with a cyanamide derivative can yield highly substituted fused pyrimidines and pyridines. rsc.org Iron-catalyzed [2+2+2] cycloaddition reactions involving cyanamides and alkynes are a direct route to 2-aminopyridine derivatives. sandiego.eduibchem.com

Reactions Leading to Heterocycle Formation

Reactivity of the Ethenyl (Vinyl) Group

The ethenyl group (–CH=CH₂) attached to the phenyl ring in (4-Ethenylphenyl)cyanamide exhibits reactivity characteristic of styrene (B11656) and its derivatives. This reactivity is dominated by additions to the double bond and transition-metal-catalyzed transformations.

Electrophilic Addition: The vinyl group readily undergoes electrophilic addition reactions. The regioselectivity of these additions is governed by the formation of the more stable benzylic carbocation intermediate. ucalgary.ca For instance, the acid-catalyzed hydration of styrene yields 1-phenylethanol. msu.edu Similarly, addition of hydrogen halides or halogens proceeds via this mechanism. ibchem.comyoutube.com While electrophilic substitution on the aromatic ring is possible, addition to the alkene is typically faster. ucalgary.castackexchange.com

Polymerization: Like styrene, the ethenylphenyl moiety can undergo polymerization. This can be initiated by free-radical initiators, such as benzoyl peroxide, leading to the formation of polystyrene-type polymers. libretexts.orgepa.govijcrt.org Controlled or "living" radical polymerization techniques, such as those mediated by nitroxides (e.g., TEMPO), can also be employed to synthesize polymers with well-defined molecular weights and narrow polydispersities. acs.orgrsc.org

Hydroformylation: This process involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond. The hydroformylation of styrene derivatives is typically catalyzed by rhodium complexes and can lead to either branched or linear aldehydes depending on the ligands used. durham.ac.ukmdpi.comrsc.org While branched aldehydes are often the major product, specific ligand systems, such as those with strong π-acceptor properties, can favor the formation of the linear aldehyde. acs.orgrsc.org Copper-catalyzed hydroformylation has also been reported. rsc.org

Heck Reaction: The vinyl group is an excellent substrate for palladium-catalyzed Heck coupling reactions. This reaction couples the vinyl group with aryl or vinyl halides/triflates, providing a powerful method for C-C bond formation and the synthesis of more complex substituted alkenes. nih.govacs.orgresearchgate.neteurjchem.com Tris(4-vinylphenyl)phosphine, a related compound, is used as a ligand in such reactions. smolecule.com

Table 3: Common Reactions of the Ethenyl (Vinyl) Group

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Electrophilic Addition | H₂O/H⁺, HBr, Br₂ | Acid catalyst or spontaneous | Alcohols, Halogenated alkanes |

| Free-Radical Polymerization | Monomer units | Heat, Radical Initiator (e.g., BPO) | Polymer |

| Hydroformylation | H₂/CO | Rhodium or Copper complex | Aldehyde (branched or linear) |

| Heck Coupling | Aryl/Vinyl Halide | Palladium complex, Base | Substituted Alkene |

Electrophilic and Radical Addition Reactions

The carbon-carbon double bond of the ethenyl group is an electron-rich region, making it susceptible to attack by electrophiles. savemyexams.com Electrophilic addition reactions are a fundamental class of reactions for alkenes, proceeding through the formation of a carbocation intermediate. numberanalytics.comfirsthope.co.in

Electrophilic Addition: The general mechanism involves the initial attack of an electrophile (E⁺) on the π-bond of the vinyl group. libretexts.org This leads to the formation of a carbocation intermediate. Due to the electronic influence of the cyanamide group and the phenyl ring, the stability of this carbocation is a key factor in determining the regioselectivity of the reaction. The carbocation is then attacked by a nucleophile (Nu⁻) to yield the final addition product. firsthope.co.in The stability of the carbocation intermediate generally follows the order: tertiary > secondary > primary. savemyexams.com

Table 1: General Mechanism of Electrophilic Addition to this compound

| Step | Description | Intermediate/Product |

| 1 | The electron-rich C=C bond of the ethenyl group attacks an electrophile (E⁺). This forms a new sigma bond and a carbocation intermediate. | Carbocation |

| 2 | A nucleophile (Nu⁻) attacks the electron-deficient carbocation. | Final Addition Product |

Radical Addition: The vinyl group of this compound can also undergo radical addition reactions. These reactions are typically initiated by a radical species and proceed via a chain mechanism. Radical additions are important for forming carbon-carbon and carbon-heteroatom bonds. psu.edu For instance, a radical initiator can generate a radical that adds to the double bond, creating a new radical intermediate which can then propagate the chain. researchgate.net The cyanamide functional group itself can participate in or influence radical cascade reactions, which are valuable for constructing complex polycyclic nitrogen-containing frameworks. nih.gov The reaction of olefins with sulfonyl cyanides in the presence of ketones can proceed through a radical mechanism to form γ-cyanoketones. rsc.org

Hydroarylation and Hydroamination Reactions

Hydroarylation and hydroamination are atom-economical methods for forming C-C and C-N bonds, respectively, by the addition of a C-H or N-H bond across a double or triple bond. libretexts.orgnih.gov

Hydroarylation: This reaction involves the addition of an aromatic C-H bond across the vinyl group of this compound. Transition metal catalysts, particularly those based on ruthenium, rhodium, and gold, are often employed to facilitate this transformation. nih.govrsc.org Nickel-catalyzed hydroarylation has also emerged as a powerful method for the functionalization of alkenes. nih.gov The reaction typically results in the formation of an alkylated arene. The regioselectivity of the addition can often be controlled by the choice of catalyst and directing groups. nih.gov

Hydroamination: The addition of an N-H bond from an amine across the vinyl group is known as hydroamination. This reaction provides a direct route to substituted amines. libretexts.orgbenthamopen.com Catalysts for hydroamination range from alkali metals to transition metals and lanthanides. libretexts.org The reaction can be either intermolecular or intramolecular. For this compound, intermolecular hydroamination with a primary or secondary amine would yield a more complex amine derivative. Recent advances have led to highly enantioselective hydroamination reactions of unactivated terminal alkenes, often utilizing iridium or nickel catalysts with chiral ligands. nih.govsnnu.edu.cn Cope-type hydroaminations, which use hydroxylamine (B1172632) or hydrazine (B178648) derivatives, offer a metal-free alternative. rsc.org

Table 2: Catalytic Systems for Hydrofunctionalization of Alkenes

| Reaction Type | Typical Catalysts | Product Type |

| Hydroarylation | Ru, Rh, Au, Ni, Pd complexes nih.govrsc.orgnih.govacs.org | Alkylated Arenes |

| Hydroamination | Ir, Ni, Rh, Lanthanide complexes libretexts.orgnih.govsnnu.edu.cn | Substituted Amines |

Intermolecular and Intramolecular Reactivity Pathways

The dual functionality of this compound allows for both intermolecular (between two or more molecules) and intramolecular (within the same molecule) reactions.

Intermolecular Reactivity: The cyanamide group can react with nucleophiles containing acidic protons, such as water, hydrogen sulfide, alcohols, thiols, and amines, to form ureas, thioureas, isoureas, isothioureas, and guanidines, respectively. wikipedia.org It can also undergo dimerization to form 2-cyanoguanidine (dicyandiamide) or trimerization to melamine (B1676169), although these reactions are typically hindered by substitution on the nitrogen. wikipedia.org The vinyl group can participate in intermolecular polymerization or cycloaddition reactions. For example, cyanamides can act as dipolarophiles in [3+2] cycloaddition reactions with dipoles like azides to yield tetrazole derivatives. nih.gov

Intramolecular Reactivity: Molecules containing two reactive functional groups can undergo intramolecular reactions to form cyclic structures, a process that is often kinetically favored over intermolecular counterparts. libretexts.org For this compound, a potential intramolecular pathway could involve the cyclization between the ethenyl group and the cyanamide moiety, possibly triggered by a catalyst or specific reaction conditions. Intramolecular cyclizations involving cyanamide intermediates are known to produce complex heterocyclic systems. nih.gov For example, intramolecular N-acyl iminium ion cascade reactions can lead to the formation of complex cyclic structures. ku.dk

Catalytic Transformations Involving this compound

Catalysis offers efficient and selective routes to transform this compound into a variety of valuable chemical structures.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. rsc.orgprinceton.edu

The vinyl group of this compound is an excellent substrate for various transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, can be used to functionalize the vinyl group. acs.org The cyanamide group can also play a role in these catalytic cycles. Its nitrogen atom can coordinate to the metal center, potentially influencing the reactivity and selectivity of the transformation. nih.gov This coordination-assisted functionalization is a powerful strategy in organic synthesis. nih.gov For instance, the bifunctionality of cyanamides has been exploited to synthesize heterocycles, which form the basis of several pharmaceuticals. wikipedia.org

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high enantioselectivity. cardiff.ac.ukrsc.org This field has grown rapidly, providing powerful alternatives to metal-based catalysts. nih.gov

For this compound, organocatalysis can be envisioned to activate the molecule or a reacting partner in several ways. Chiral secondary amines, for example, can react with α,β-unsaturated aldehydes to form electrophilic iminium ions (LUMO-lowering activation), which can then participate in cycloaddition or conjugate addition reactions. mdpi.commdpi.com While the vinyl group in this compound is not activated for this type of transformation on its own, an organocatalyst could activate a suitable reaction partner to add to the vinyl group. The first organocatalytic transformation was reported in 1860, involving the conversion of cyanogen (B1215507) to oxamide (B166460) in the presence of acetaldehyde. cardiff.ac.uknih.gov This highlights the long history and potential for organocatalysis in reactions involving cyano-containing compounds.

Polymerization Science of 4 Ethenylphenyl Cyanamide

Homopolymerization Studies

Homopolymerization of (4-Ethenylphenyl)cyanamide involves the reaction of monomer molecules with each other to form a polymer chain, poly(this compound). The nature of this process is highly dependent on the chosen initiation method, which dictates the reaction kinetics and the characteristics of the resulting polymer.

Free radical polymerization is a common method for polymerizing vinyl monomers and is applicable to this compound. numberanalytics.com The process occurs in three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins when an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), thermally or photochemically decomposes to generate free radicals. numberanalytics.com These radicals then attack the vinyl group of a this compound monomer, creating a new radical species.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer. libretexts.org

Termination: The growth of a polymer chain ceases when two radical chain ends react with each other through combination or disproportionation. libretexts.org

The kinetics of this polymerization can be influenced by factors such as monomer concentration, initiator concentration, and temperature. The electron-withdrawing nature of the cyanamide (B42294) group can affect the reactivity of the vinyl group, influencing the propagation rate constant. Research on similar monomers, such as N-4-azodiphenylmaleimide, has been conducted in solvents like tetrahydrofuran (B95107) (THF) at elevated temperatures (e.g., 70°C) to study these kinetic parameters. researchgate.net

Table 1: Representative Conditions for Free Radical Homopolymerization This table presents illustrative data based on typical free radical polymerization of styrenic monomers.

| Initiator | Solvent | Temperature (°C) | Monomer Concentration (mol/L) | Resulting Polymer Mn ( g/mol ) | Polydispersity Index (PDI) |

| AIBN | Toluene | 70 | 1.0 | 25,000 | 1.8 |

| BPO | Dioxane | 80 | 1.5 | 32,000 | 1.9 |

| AIBN | THF | 70 | 0.8 | 22,000 | 1.7 |

Ionic Polymerization Methodologies

Ionic polymerization, which can be either anionic or cationic, offers an alternative route to synthesizing poly(this compound) and often provides better control over the polymer structure. fiveable.mescribd.com

Anionic Polymerization: Given the electron-withdrawing character of the cyanamide group, this compound is a suitable candidate for anionic polymerization. This process is typically initiated by strong nucleophiles like organolithium compounds (e.g., n-butyllithium) in a polar aprotic solvent such as tetrahydrofuran (THF) at low temperatures. scribd.com The initiation involves the nucleophilic attack of the initiator on the vinyl group, creating a propagating carbanion. Anionic polymerization can proceed as a living polymerization if impurities are strictly excluded, meaning there are no termination or chain transfer steps. researchgate.net This allows for the synthesis of polymers with predictable molecular weights and very narrow molecular weight distributions (PDI < 1.1). researchgate.netsemanticscholar.org

Cationic Polymerization: While less favored due to the electron-withdrawing substituent, cationic polymerization can be initiated by strong Lewis acids in the presence of a proton source (co-initiator). scribd.com This method is highly sensitive to reaction conditions. Living cationic polymerization techniques have been developed for other nitrogen-containing styrenic monomers, potentially allowing for controlled synthesis. google.com

Modern polymerization techniques enable precise control over the molecular weight, polydispersity, and architecture (e.g., linear, branched) of polymers. For this compound, reversible-deactivation radical polymerization (RDRP) methods are particularly relevant. wikipedia.org

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (e.g., copper or iron) to establish a dynamic equilibrium between active, propagating radical chains and dormant species. This allows all chains to grow simultaneously, leading to polymers with controlled molecular weights and low PDI. wikipedia.org

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: RAFT polymerization is controlled by the addition of a chain transfer agent, typically a thiocarbonylthio compound. This agent mediates the exchange between active and dormant polymer chains, providing excellent control over the final polymer structure. wikipedia.org

These living/controlled polymerization methods not only allow for predictable homopolymer synthesis but are also essential for creating more complex architectures like block copolymers. semanticscholar.org

Copolymerization Strategies

Copolymerization allows the properties of poly(this compound) to be modified by incorporating other monomers into the polymer chain. This strategy is used to enhance mechanical, thermal, or solubility characteristics.

This compound can be copolymerized with a wide range of conventional vinyl monomers such as styrene (B11656), methyl methacrylate (B99206) (MMA), and isoprene (B109036) using free radical or controlled polymerization techniques. researchgate.netrsc.org The resulting copolymer's composition and properties depend on the feed ratio of the comonomers and their reactivity ratios. For example, studies on the copolymerization of structurally related amino-functionalized styrenes with isoprene have shown that block copolymers can be formed, yielding materials that behave as thermoplastic elastomers. rsc.org

Table 2: Illustrative Data for Copolymerization of this compound (M1) with Styrene (M2) This table presents hypothetical data to illustrate copolymer composition based on monomer feed ratios.

| Mole Fraction of M1 in Feed | Mole Fraction of M2 in Feed | Mole Fraction of M1 in Copolymer | Copolymer Glass Transition Temp (Tg, °C) |

| 0.1 | 0.9 | 0.12 | 108 |

| 0.3 | 0.7 | 0.33 | 115 |

| 0.5 | 0.5 | 0.51 | 124 |

| 0.7 | 0.3 | 0.72 | 135 |

| 0.9 | 0.1 | 0.91 | 148 |

Incorporation into Polyaromatic and Heterocyclic Polymer Systems

The vinyl group of this compound allows it to be incorporated into more complex polymer systems. For instance, it can be used to construct porous aromatic frameworks or to functionalize existing polymers. gu.se Furthermore, polymers derived from related monomers, such as poly((4-ethenylphenyl)diphenylphosphine), have been used as supports for palladium catalysts in cross-coupling reactions like the Heck reaction. acs.org This suggests that poly(this compound) could serve as a macromolecular ligand or a reactive polymer backbone for further chemical modification, potentially for creating chemosensors or materials for catalysis. researchgate.net The cyanamide group itself can participate in cycloaddition reactions or act as a precursor for other heterocyclic moieties, enabling the post-polymerization modification of the material into a heterocyclic polymer system. researchgate.net

Reactivity Ratios and Sequence Distribution in Copolymers

The copolymerization of this compound with other vinyl monomers is fundamentally described by reactivity ratios, which dictate the composition and sequence distribution of the resulting copolymer. Reactivity ratios, denoted as r₁ and r₂, are a measure of the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or the other monomer. The terminal model of copolymerization provides a framework for determining these ratios from experimental data. rsc.org The values of these ratios are critical as they predict whether the resulting copolymer will have a random, alternating, or block-like sequence of monomer units. nih.govarxiv.org

The structure of the monomer plays a crucial role in its reactivity. uomustansiriyah.edu.iq For this compound (M₁), the ethenylphenyl group is essentially a substituted styrene. The electronic nature of the substituent at the para position significantly influences the reactivity of the vinyl group. The cyanamide group (-NHCN) is expected to have a complex electronic effect, influencing the monomer's reactivity ratio in copolymerizations. uomustansiriyah.edu.iq By determining the reactivity ratios for copolymerization with various comonomers (M₂), such as styrene or methyl methacrylate, the sequence distribution can be predicted. mdpi.comrsc.org

| Comonomer (M₂) ** | Hypothetical r₁ (this compound) | Hypothetical r₂ (Comonomer) | Product (r₁ * r₂) ** | Predicted Copolymer Sequence |

| Styrene | ~0.8 | ~1.1 | ~0.88 | Tendency toward random/statistical copolymerization. |

| Methyl Methacrylate | ~0.4 | ~0.5 | ~0.20 | Strong tendency toward alternating copolymerization. |

| Acrylonitrile | ~0.1 | ~0.05 | ~0.005 | Very strong tendency toward alternating copolymerization. |

This table presents hypothetical reactivity ratios based on the known behavior of styrene derivatives with electron-withdrawing groups. Actual values would need to be determined experimentally.

As the table illustrates, if both reactivity ratios are close to 1, a statistical or random copolymer is formed. mdpi.com If both values are less than 1, the copolymer will tend towards an alternating structure, and if the product of the ratios is close to zero, a highly alternating structure is favored. elsevierpure.com Conversely, if one ratio is high and the other is low, a blocky or pseudo-block structure may form. nih.gov

Role of Cyanamide and Ethenylphenyl Moieties in Polymerization

The dual functionality of this compound, comprising the polymerizable ethenylphenyl group and the reactive cyanamide group, governs its behavior during polymerization.

Influence on Monomer Reactivity and Polymerization Rate

The polymerization of this compound primarily proceeds through the ethenylphenyl (styrenic) group, typically via free-radical polymerization. rug.nlprimescholars.com The rate of this polymerization is influenced by several factors, including monomer concentration, temperature, and the presence of initiators. primescholars.com The intrinsic reactivity of the monomer is significantly modulated by the cyanamide substituent at the para-position of the phenyl ring.

Formation of Branched or Cross-linked Macromolecules

During polymerization, side reactions can lead to the formation of non-linear polymer structures, such as branched or cross-linked macromolecules. doitpoms.ac.uk In the case of this compound, both the ethenylphenyl and cyanamide moieties can potentially contribute to such architectures.

The cyanamide functional group is known to undergo self-condensation reactions. wikipedia.org For instance, cyanamide can dimerize to form 2-cyanoguanidine or trimerize to yield melamine (B1676169). wikipedia.org If these reactions occur between pendant cyanamide groups on different polymer chains under the polymerization conditions (e.g., at elevated temperatures), it would result in the formation of covalent cross-links, transforming the thermoplastic material into a thermoset network. doitpoms.ac.uknih.gov

Furthermore, the nitrile group within the cyanamide functionality could, under certain high-energy conditions or with specific catalysts, participate in polymerization or side reactions, leading to branching. Chain transfer reactions to the polymer backbone are another common mechanism in radical polymerization that can introduce branches. rug.nl The presence of the cyanamide group might influence the propensity for chain transfer events. The formation of branched polymers can occur before the gel point, where these structures link together to form a sample-spanning network. umons.ac.be

Post-Polymerization Functionalization and Modification

A key advantage of polymers derived from this compound is the presence of the pendant cyanamide group, which serves as a versatile handle for post-polymerization modification. researchgate.netnih.gov This allows for the synthesis of a wide array of functional polymers from a single parent macromolecule. google.comethz.ch

Transformation of Residual Functional Groups in Polymers

The cyanamide group (N≡C–NH₂) is a reactive functional group that can be readily transformed into other chemical entities. wikipedia.orgnih.gov This reactivity can be harnessed after the polymerization of the vinyl group is complete to introduce new functionalities along the polymer backbone. rsc.orgrsc.org

Key transformations include:

Addition of Nucleophiles : The cyanamide group readily reacts with compounds containing acidic protons. wikipedia.org For example, reaction with water converts the cyanamide to a urea (B33335) derivative, while reaction with hydrogen sulfide (B99878) yields a thiourea (B124793). The addition of amines or hydrazines results in the formation of guanidine (B92328) or aminoguanidine (B1677879) derivatives, respectively. wikipedia.org

Cyclization Reactions : The cyanamide group is a valuable building block for synthesizing heterocyclic compounds. wikipedia.org By reacting the polymer with appropriate bifunctional reagents, pendant heterocyclic rings like imidazoles or thiazoles can be created.

Reduction : The nitrile portion of the cyanamide can be reduced to an amine, providing another route to functional amine-containing polymers.

Synthesis of Cross-linkable Polymeric Materials

The post-polymerization modification of polythis compound is a powerful strategy for creating cross-linkable polymeric materials. google.comnih.gov By converting the pendant cyanamide groups into reactive functionalities, latent cross-linking sites can be incorporated into the polymer structure, which can be triggered by a specific stimulus like heat, light, or the addition of a curing agent. rsc.org

| Post-Polymerization Reaction | Reagent | Resulting Functional Group | Cross-linking Chemistry |

| Addition of Amine | Ethylenediamine | Pendant Guanidine with primary amine | Reaction with epoxides, diisocyanates, or dianhydrides. |

| Hydrolysis | Water/Acid | Urea | Condensation with formaldehyde. |

| Addition of H₂S | Hydrogen Sulfide | Thiourea | Potential for oxidative cross-linking or reaction with metal ions. |

| Self-Condensation | Heat | Melamine-like structures | Thermal curing to form a highly cross-linked thermoset network. doitpoms.ac.ukwikipedia.org |

| Reaction with Azides | Sodium Azide | Tetrazole | "Click" chemistry reactions. google.com |

This approach allows for the production of materials where the cross-link density and, consequently, the mechanical and thermal properties can be precisely controlled. For example, mild heating could induce the self-condensation of the cyanamide groups, leading to a robust, cross-linked network analogous to melamine resins. doitpoms.ac.ukwikipedia.org Alternatively, converting the cyanamide to a urea or guanidine derivative allows for subsequent cross-linking using well-established chemistries, providing a versatile platform for developing advanced polymeric materials. nih.gov

Theoretical and Computational Chemistry of 4 Ethenylphenyl Cyanamide and Its Polymers

Quantum Chemical Studies on Molecular Structure and Electronic Properties

This section would delve into the intrinsic properties of the (4-Ethenylphenyl)cyanamide monomer.

Density Functional Theory (DFT) Calculations

DFT is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be used to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. This provides a three-dimensional picture of the molecule's most stable conformation. Key calculated parameters would be presented in a table, such as:

Table 1: Calculated Geometric Parameters of this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=C (ethenyl) | Value | ||

| C-C (phenyl-ethenyl) | Value | ||

| C≡N (cyanamide) | Value | ||

| N-C (phenyl-cyanamide) | Value | ||

| C-C-H (ethenyl) | Value | ||

| C-N-C (cyanamide) | Value | ||

| Ethenyl-Phenyl | Value | ||

| Phenyl-Cyanamide | Value |

(Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.)

Furthermore, vibrational frequencies would be calculated to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculated frequencies could be compared with experimental infrared (IR) and Raman spectra if available. nih.gov

Investigation of Molecular Orbitals and Electron Density Distribution

This subsection would focus on the electronic characteristics of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. uwa.edu.augoogle.com

Table 2: Calculated Electronic Properties of this compound

| Property | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

(Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.)

Electron density distribution maps would visualize the electron-rich and electron-poor regions of the molecule. polimi.itutwente.nl This is important for understanding intermolecular interactions and the molecule's electrostatic potential. The distribution would likely show high electron density around the nitrogen atom of the cyanamide (B42294) group and the double bond of the ethenyl group.

Computational Modeling of Reaction Mechanisms

This section would explore the chemical reactions involving this compound.

Transition State Analysis for Synthetic Pathways

Computational methods can be used to model the synthesis of this compound. cardiff.ac.ukorganic-chemistry.org By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile helps to identify the rate-determining step of the synthesis and provides insights into the reaction mechanism. Transition state structures, which are saddle points on the potential energy surface, are located and characterized by having exactly one imaginary vibrational frequency. bath.ac.uk

Prediction of Selectivity and Reactivity in Chemical Transformations

The reactivity of this compound in various chemical transformations can be predicted. For example, in electrophilic aromatic substitution, the site of substitution (ortho, meta, or para) on the phenyl ring can be predicted by analyzing the distribution of charges and the energies of the intermediate carbocations. chemrxiv.orgsemanticscholar.org Similarly, the reactivity of the ethenyl group in addition reactions or the cyanamide group in nucleophilic additions can be assessed. nih.gov Reactivity indices derived from DFT, such as Fukui functions, can be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. europa.eu

Polymerization Process Simulations

This section would focus on the computational modeling of the polymerization of this compound. The ethenyl group makes this molecule a suitable monomer for polymerization. Simulations could model the initiation, propagation, and termination steps of the polymerization process. igus-experts.orgresearchgate.net

Molecular dynamics (MD) simulations could be employed to study the conformational changes and dynamics of the growing polymer chain. These simulations can provide information about the polymer's morphology, such as whether it is likely to be amorphous or crystalline. Furthermore, properties of the resulting polymer, such as its glass transition temperature and mechanical properties, could be predicted through computational modeling. tdx.cat

Kinetic Modeling of Homopolymerization and Copolymerization

Kinetic modeling is a powerful tool for understanding and optimizing the polymerization of vinyl monomers like this compound. isc.irk.ru Free-radical polymerization is a common method for such monomers, involving the elementary steps of initiation, propagation, chain transfer, and termination. uomustansiriyah.edu.iq A comprehensive kinetic model can predict monomer conversion, polymerization rate, and the evolution of molecular weight distributions over the course of the reaction. acs.orgresearchgate.net

For the homopolymerization of this compound, a kinetic model would be constructed based on a set of differential equations describing the concentration change of each species over time: monomer, initiator, growing polymer radicals, and dead polymer chains. The reaction scheme typically includes initiator decomposition, chain initiation, propagation, chain transfer to monomer or other agents, and termination by combination or disproportionation. isc.irk.ru

In copolymerization, for instance with a comonomer such as styrene (B11656) or methyl methacrylate (B99206), the model becomes more complex. It must account for the reactivity ratios of the two monomers, which describe the preference of a growing polymer radical to add to its own type of monomer versus the other. The model would describe the concentrations of four different propagation reactions. acs.org

Mathematical models for such systems are often based on the method of moments, which allows for the calculation of the average properties of the molecular weight distribution (e.g., number-average molecular weight, M_n, and weight-average molecular weight, M_w). acs.org Commercial software packages like PREDICI can implement these complex reaction schemes to simulate the polymerization process. mdpi.com Key parameters in these models, such as the rate constants for propagation (k_p) and termination (k_t), are often diffusion-controlled, especially at high conversions where the viscosity of the system increases (the "gel effect"). researchgate.net Free-volume theory is commonly used to model these diffusion limitations. isc.irk.ruresearchgate.net

A hypothetical kinetic scheme for the free-radical homopolymerization of this compound (M) initiated by an initiator (I) like AIBN would include the reactions shown in the table below.

Table 1: Hypothetical Elementary Reactions in the Free-Radical Polymerization of this compound

| Reaction Step | Description | Rate Expression |

| Initiation | Initiator (I) decomposes to form primary radicals (R•). | kd[I] |

| Primary radical adds to a monomer (M) to start a chain (P1•). | ki[R•][M] | |

| Propagation | A growing polymer radical (Pn•) adds a monomer unit. | kp[Pn•][M] |

| Chain Transfer | ||

| To Monomer | A radical's activity is transferred to a monomer molecule. | k_tr,M[Pn•][M] |

| To Polymer | A radical's activity is transferred to a polymer chain, creating a branch. | k_tr,P[Pn•][P] |

| Termination | ||

| Combination | Two radicals combine to form a single dead chain. | k_tc[Pn•][Pm•] |

| Disproportionation | One radical abstracts a hydrogen from another, forming two dead chains. | k_td[Pn•][Pm•] |

Note: Pn• and Pm• represent polymer radicals of length n and m, respectively. P represents a dead polymer chain.

Kinetic modeling allows for the simulation of how factors like initiator concentration, monomer concentration, and temperature affect the polymerization outcome, enabling the optimization of reaction conditions to achieve desired polymer properties. researchgate.netscielo.org.mx

Prediction of Polymer Microstructure and Conformation

Computational chemistry provides essential tools for predicting the microstructure and conformational properties of polymers, which in turn dictate their macroscopic behavior. For polythis compound, these methods can elucidate stereochemistry (tacticity), chain shape, and packing in the solid or melt state.

Polymer Microstructure: The microstructure of a vinyl polymer is primarily defined by its tacticity: the stereochemical arrangement of the pendant groups along the polymer backbone. The three main types are isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), and atactic (random arrangement). The specific catalyst and polymerization conditions influence the resulting tacticity. Quantum chemical calculations can be used to model the transition states of the propagation step to predict the energetically favored stereochemical outcome.

Polymer Conformation: Molecular dynamics (MD) simulations are widely used to study the conformational space of polymer chains. nih.govmdpi.com These simulations use a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms and simulate their motion over time. mdpi.com By simulating a polymer chain or an ensemble of chains in a melt or solution, one can obtain detailed information about the polymer's shape and dynamics. researchgate.netresearchgate.net

Key conformational properties that can be calculated include:

End-to-End Distance: The distance between the two ends of a polymer chain.

Characteristic Ratio (C∞): A measure of the chain's stiffness. It is the ratio of the mean-square end-to-end distance of the real chain to that of a hypothetical freely jointed chain. A higher C∞ indicates a more rigid and extended chain conformation. mdpi.com

MD simulations can predict how the chemical structure, such as the bulky phenylcyanamide (B1618024) group, influences chain stiffness and packing. For polythis compound, the rigid aromatic pendant group is expected to lead to a relatively high characteristic ratio and glass transition temperature. mdpi.com

Table 2: Hypothetical Predicted Conformational Properties of Atactic Polythis compound in the Melt State from MD Simulations

| Property | Symbol | Hypothetical Value | Description |

| Characteristic Ratio | C∞ | 10 - 12 | Indicates a relatively stiff and extended polymer chain due to the bulky aromatic side group. |

| Radius of Gyration (for DP=100) | Rg | 3 - 5 nm | Represents the root-mean-square distance of the atoms from the polymer's center of mass. |

| Glass Transition Temperature | Tg | 500 - 600 K | The temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

Note: These values are hypothetical and based on typical ranges for similar aromatic vinyl polymers like polystyrene and polynorbornenes. mdpi.com Actual values would require specific force field parameterization and simulation.

These computational predictions are invaluable for understanding how the monomer structure translates into the final polymer's physical properties, such as its mechanical strength and thermal stability. rsc.org

Structure-Reactivity and Structure-Property Correlations from Computational Data

Computational quantum chemistry is a cornerstone for establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). srce.hrresearchgate.net These models provide a predictive link between the chemical structure of a molecule and its reactivity or physical properties.

Structure-Reactivity Correlations: The reactivity of the this compound monomer can be analyzed using Density Functional Theory (DFT) calculations. rsc.orgvub.be These calculations provide insights into the electronic structure of the monomer, which governs its behavior in polymerization. tandfonline.com

Key reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com

Global Reactivity Descriptors: Quantities like electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from HOMO and LUMO energies. tandfonline.com These descriptors help predict whether the monomer will be more susceptible to nucleophilic or electrophilic attack, which is crucial for understanding its polymerization behavior. For instance, the reactivity of the vinyl group and the potential participation of the cyanamide group in side reactions can be assessed. digitellinc.comacs.org

Table 3: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value (eV) | Significance in Polymerization |

| HOMO Energy | E_HOMO | -6.5 | Related to the electron-donating ability of the monomer. |

| LUMO Energy | E_LUMO | -1.2 | Related to the electron-accepting ability of the monomer. |

| HOMO-LUMO Gap | ΔE | 5.3 | A larger gap suggests higher kinetic stability. |

| Electrophilicity Index | ω | 2.5 | Measures the stabilization in energy when the system acquires additional electronic charge. |

Note: Calculations performed at a theoretical level such as B3LYP/6-31G(d). Values are illustrative.

Structure-Property Correlations (QSPR): QSPR models aim to predict macroscopic properties of the resulting polymer based on molecular descriptors calculated from the monomer's structure. mdpi.compreprints.orgacs.org These descriptors can encode information about topology, geometry, and electronic structure.

For polythis compound, a QSPR model could be developed to predict properties like glass transition temperature (Tg), refractive index, or dielectric constant. mdpi.com The process involves:

Calculating a large number of molecular descriptors for the repeating unit, this compound.

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical model that correlates a subset of these descriptors with an experimental property. srce.hr

Validating the model to ensure its predictive power.

A hypothetical QSPR equation for a property like the refractive index (n) might look like: n = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

These computational approaches provide a powerful framework for the in silico design of polymers. By correlating the monomer's fundamental electronic and structural features with the polymer's reactivity and final properties, researchers can screen potential monomers and predict the characteristics of new materials before undertaking costly and time-consuming experimental synthesis. researchgate.netuwa.edu.au

Advanced Materials Science Applications of 4 Ethenylphenyl Cyanamide Derived Polymers

Development of Functional Polymeric Materials

The synthesis of functional polymeric materials from (4-ethenylphenyl)cyanamide and its derivatives is an area of significant research interest. vscht.czlist.lu These materials exhibit tailored properties that are advantageous for various high-performance applications. list.lu The ability to precisely engineer the molecular structure of these polymers allows for the control of their physical and chemical characteristics, leading to the development of novel materials for specialized technological uses. mdpi.comgoogle.com

Polymers with Tunable Optical Properties

Polymers derived from this compound are of particular interest for their tunable optical properties. rsc.orgresearchgate.net The electronic nature of the cyanamide (B42294) group, combined with the polymeric backbone, can be modified to influence how the material interacts with light. This tunability is crucial for the development of advanced optical devices and materials. osti.govaps.org

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive in an aggregated state. frontiersin.orgrsc.org This is often attributed to the restriction of intramolecular motion (RIM) in the aggregated form. nih.gov Polymers incorporating AIE-active units, known as AIEgens, have garnered significant attention for their potential in various applications. frontiersin.org

While direct studies on the AIE characteristics of polymers solely derived from this compound are not extensively detailed in the provided results, the principles of AIE can be applied to understand their potential behavior. For instance, incorporating this compound into a polymer structure that promotes aggregation could lead to AIE effects. The restriction of intramolecular rotations within the polymer aggregates can suppress non-radiative decay pathways, thereby enhancing fluorescence intensity. frontiersin.orgnih.gov

The fluorescence quantum yield, a measure of the emission efficiency, can see a significant increase when AIE-active molecules transition from a dissolved state to an aggregated state. For example, some organic compounds show a dramatic increase in quantum yield from as low as 1.3% in a solvent like THF to 7.8% in a THF/water mixture where they aggregate. nih.gov This enhancement is a hallmark of AIE. nih.gov

Table 1: Aggregation-Induced Emission (AIE) Research Findings

| Compound/Polymer System | Observation | Potential Application |

|---|---|---|

| Tetraphenylethylene (TPE)-based chemosensor | Exhibits AIE characteristics with increased fluorescence intensity in aggregated states. nih.gov | Chemical sensing, particularly for anions like cyanide. nih.gov |

| Hexaphenylsilole (HPS) | Non-luminescent in dilute THF solution, but becomes highly emissive upon aggregation in a water/THF mixture. mdpi.com | Organic light-emitting diodes (OLEDs), fluorescent sensors. mdpi.com |

| Amphiphilic poly-N-(2-hydroxypropyl) methacrylamide (B166291) copolymers with AIE fluorophores | Aggregation of AIE units in the micelle core leads to higher quantum efficiency. frontiersin.org | Biological imaging and sensing due to good water solubility. frontiersin.org |

| "Breathable" block polymer supra-molecular assembly with AIE luminescence block | Self-assembles into vesicles in aqueous solution to detect CO2 metabolized by cancer cells. pku.edu.cn | Biomedical diagnostics and cell imaging. pku.edu.cn |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. iphy.ac.cn Polymers are considered promising candidates for NLO materials due to their large non-resonant electronic nonlinearities and the ease with which their structures can be modified. mdpi.com

Polymers derived from this compound can be designed to possess significant NLO activity. The introduction of chromophores with large hyperpolarizabilities into the polymer structure is a common strategy to enhance NLO properties. The cyanamide group, being an electron-withdrawing group, can contribute to the creation of a charge-transfer system within the polymer, which is beneficial for second-order and third-order NLO effects.

Research has shown that the NLO performance of polymeric materials can be significantly enhanced through careful molecular design. For example, introducing ether linkages into the polymer main chain has been shown to boost the macroscopic NLO performance, achieving high d₃₃ values (a measure of the second-order NLO coefficient). rsc.org Similarly, crosslinked conjugated polymers have been investigated as NLO pigments, demonstrating enhanced two-photon absorption (2PA) properties in the solid state compared to their small-molecule counterparts. mdpi.com

Table 2: Research Findings on Nonlinear Optical (NLO) Active Polymers

| Polymer System | NLO Property Investigated | Key Finding |

|---|---|---|

| Linear–dendritic copolymers with alkoxy chains | Second-order NLO effect (d₃₃ value) | Introduction of ether linkages enhanced the d₃₃ value to 166 pm V⁻¹, approximately 1.8 times higher than the polymer with an alkyl chain. rsc.org |

| Crosslinked conjugated polymers (Pol1 and Pol2) | Two-photon absorption (2PA) | The 2PA response of the polymers was improved 2–3 times versus respective model compounds in the solid state. mdpi.com |

| Bithiophene-based polymer with a head-to-head linkage | Third-order NLO properties | Exhibited a large intrinsic nonlinear refraction index and a significant two-photon absorption cross-section in the near-infrared region. sustech.edu.cn |

| Porphyrin-based polymers | Nonlinear optical (NLO) materials | Porphyrin-based polymers are noted as excellent NLO materials due to their unique conjugated structure and thermal stability. nih.gov |

The incorporation of this compound into polymer chains can lead to the development of fluorescent and luminescent materials. sioc-journal.cn The cyanamide group can influence the electronic transitions within the polymer, potentially leading to emission in the visible spectrum. The versatility of polymer chemistry allows for the synthesis of a wide range of luminescent polymers with tailored properties. mdpi.com

One approach to creating luminescent polymers is through the copolymerization of this compound with other monomers that possess inherent fluorescence. For instance, a one-pot Suzuki-Heck cascade coupling reaction of 4-vinylphenylboronic acid (a related vinylphenyl compound) with various aromatic halides has been used to construct a series of luminescent microporous organic polymers (LMOPs). sioc-journal.cn These materials exhibit visible luminescence from blue to yellow, and their emission properties can be tuned by the choice of the aromatic halide comonomer. sioc-journal.cn The porous nature of these polymers also makes them suitable for applications in chemical sensing, where the luminescence can be quenched or enhanced by the presence of specific analytes. sioc-journal.cn

Furthermore, the development of fluorescent probes for various applications is a significant area of research. mdpi.comresearchgate.net Polymers containing specific functional groups can act as sensors for ions or molecules. For example, covalent organic polymer frameworks with C-C bonds have been shown to be effective fluorescent probes for the selective detection of iron ions. researchgate.net

Porous Organic Polymers (POPs) and Microporous Organic Polymers (MOPs)

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. nih.govrsc.org They are constructed from organic building blocks linked by strong covalent bonds. mdpi.com Microporous organic polymers (MOPs) are a subclass of POPs with pore diameters of less than 2 nm. nih.govrsc.org

The vinyl group of this compound makes it an excellent candidate for the synthesis of highly crosslinked polymer networks. rsc.orgresearchgate.net Crosslinking is the process of forming covalent bonds between polymer chains, leading to a three-dimensional network structure. google.com This network structure imparts insolubility, thermal stability, and mechanical robustness to the material. researchgate.net

Various polymerization techniques can be employed to create these networks. For instance, radical polymerization of multifunctional monomers is a common method. nih.gov The this compound monomer can be copolymerized with other multifunctional monomers to control the crosslink density and, consequently, the properties of the resulting polymer network. rsc.orgresearchgate.net

The synthesis of microporous organic polymers often involves the use of rigid and contorted monomer units that pack inefficiently in the solid state, creating intrinsic microporosity. researchgate.netrsc.org The copolymerization of this compound with such monomers can lead to the formation of highly crosslinked, porous networks with high surface areas. These materials have potential applications in gas storage and separation, catalysis, and sensing. rsc.orgrsc.org

Table 3: Synthesis of Highly Crosslinked Polymer Networks

| Monomer/Building Block | Polymerization Method | Resulting Polymer Type | Key Feature |

|---|---|---|---|

| 4-vinylphenylboronic acid and aromatic halides | Palladium-catalyzed Suzuki-Heck cascade coupling | Luminescent Microporous Organic Polymers (LMOPs) | Porous with BET surface areas ranging from 274 to 552 m²·g⁻¹. sioc-journal.cn |

| Tris(4-ethynylphenyl)amine and meso-tetra(p-bromophenyl)porphyrin | Not specified | Photoactive Porous Aromatic Framework (PAF-68) | High stability and specific surface area. nih.gov |

| Td-symmetric adamantane (B196018) knot and four-branched “linkage” molecules | Schiff base polycondensation | Electron-rich Porous Organic Polymers (POPs) | High iodine adsorption capability. mdpi.com |

| Monomers with carbon-carbon double bonds | Nitroxide-mediated polymerization | Recyclable crosslinked polymeric materials | Dynamic covalent bonds allow for reprocessing. nih.gov |

Applications in Sorption and Catalysis

The cyanamide functional group in polythis compound is a key feature for applications in sorption and catalysis. This group can act as a ligand, coordinating with metal ions, or participate in chemical reactions, making the polymer an excellent candidate for environmental remediation and industrial catalysis.

Sorption of Metal Ions: Polymers containing nitrogen-based functional groups are widely investigated for their ability to adsorb heavy metal ions from aqueous solutions. mdpi.comnih.gov The cyanamide group, with its nitrogen atom, can chelate with various metal ions. This makes polythis compound a promising sorbent for removing toxic metals like lead (Pb(II)), cadmium (Cd(II)), copper (Cu(II)), and zinc (Zn(II)) from wastewater. nih.gov The efficiency of such polymer-based sorbents is often high, with some functional resins achieving significant adsorption capacities. For instance, novel poly(vinylbenzyl pyridinium (B92312) salts) have demonstrated maximum adsorption capacities as high as 296.4 mg/g for Pb(II). nih.gov

Ion-imprinted polymers (IIPs) represent a specialized application where a polymer is synthesized around a template metal ion. mdpi.comresearchgate.net After polymerization, the template is removed, leaving behind cavities that are specifically shaped for the selective rebinding of that ion. Given its coordinating ability, polythis compound could be used as a functional monomer or cross-linker in IIP synthesis to create highly selective sorbents for valuable or toxic metals. mdpi.com

Below is a table showing the sorption performance of various functional polymers for heavy metal ions, illustrating the potential for cyanamide-derived polymers in this field.

| Polymer System | Target Metal Ion | Maximum Sorption Capacity (mg/g) | Reference |

| Poly(vinylbenzyl pyridinium salts) | Pb(II) | 296.4 | nih.gov |

| Poly(vinylbenzyl pyridinium salts) | Zn(II) | 201.8 | nih.gov |

| Magnetic Chitosan Microspheres | Cu(II) | 109.89 | mdpi.com |

| Thiourea-modified magnetic CTS/TiO2 | Cd(II) | 256.41 | researchgate.net |

Catalysis: The polymer backbone can serve as a support for catalytic species, creating heterogeneous catalysts that are easily separable from the reaction mixture. researchgate.netrsc.org The cyanamide group can be used to anchor metal complexes, leading to polymer-supported catalysts. For example, dioxidovanadium(V) complexes immobilized on chloromethylated polystyrene have been shown to be effective catalysts for multicomponent organic reactions, such as the Biginelli reaction, with yields up to 95%. mdpi.com Similarly, poly(4-vinylpyridine-co-divinylbenzene) has been used to support cobalt complexes for the oxidation of cyclohexane. researchgate.net Poly(this compound) could be employed in a similar fashion, where the cyanamide group coordinates to a catalytically active metal center. mdpi.comsciopen.com

The polymer itself can also exhibit catalytic activity. Functional polymers like poly(N-vinylimidazole) have been used as metal-free, heterogeneous catalysts for reactions like the synthesis of oximes. nih.gov The basic nature of the cyanamide group suggests that poly(this compound) could potentially catalyze reactions that are promoted by basic or nucleophilic sites.

Electroactive and Semiconducting Polymers

Electroactive polymers (EAPs) are materials that change their shape or size in response to an electrical stimulus, making them suitable for applications like artificial muscles, sensors, and actuators. materiability.commdpi.com These polymers are typically classified as either electronic (conductive polymers) or ionic (requiring an electrolyte). materiability.com The structure of this compound, featuring a phenyl ring conjugated with a cyanamide group, suggests that its corresponding polymer could exhibit interesting electronic properties.

Polymers with extended π-electron systems, such as polyaniline and polythiophene, are known for their intrinsic conductivity. spie.org While poly(this compound) may not be intrinsically conductive to the same extent, its properties can be tailored. For instance, forming composites with conductive fillers like carbon nanotubes (CNTs) or graphene can significantly enhance electrical conductivity. spie.orgmdpi.com In-situ polymerization of an electroactive polymer in the presence of CNTs can lead to highly functional and soluble composites with improved thermal stability and processability. spie.org

The semiconducting nature of such polymers allows for their use in various electronic devices. mdpi.com Polymer nanocomposites are being developed for applications in sensors for gases, ions, and biological molecules. mdpi.comnih.gov For example, a polypropylene/graphene/polyaniline nanocomposite sensor showed a significantly higher response to ammonia (B1221849) gas compared to the pure polyaniline sensor. mdpi.com A polymer derived from this compound could serve as the matrix in such composites, with the cyanamide group providing specific interaction sites for analytes, potentially enhancing sensor selectivity and sensitivity. mdpi.com

Thermoset Polymer Coatings and Resin Systems

Thermosetting polymers are resins that cure into a cross-linked, irreversible network, resulting in materials with high mechanical strength, thermal stability, and chemical resistance. bangbonsomer.com They are extensively used in high-performance coatings, adhesives, and composite materials. bangbonsomer.comtheprotechgroup.com The cyanamide functional group is well-known for its ability to undergo thermal curing. At elevated temperatures, cyanamide groups can react with each other in a cyclotrimerization reaction to form highly stable triazine rings, creating a densely cross-linked network. This chemistry is the basis for high-performance cyanate (B1221674) ester thermoset resins.

A patent for a thermosetting composition includes this compound as a component, highlighting its utility in creating thermoset materials. google.com Polymers or oligomers of this compound can be formulated into resin systems. The vinyl groups allow for initial polymerization to build molecular weight, and the pendant cyanamide groups can then be thermally cured to form the final thermoset product. This dual-curing mechanism offers versatility in processing.

These thermoset systems are valuable for protective coatings on metals and other substrates. dic-global.comresinshelios.com Epoxy and polyester-based thermosets are widely used for their durability and resistance to corrosion and UV degradation. theprotechgroup.com Cyanamide-based thermosets could offer enhanced thermal performance and chemical resistance, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. bangbonsomer.com

The table below compares the general characteristics of different thermoset resin types used in coatings.

| Resin Type | Key Characteristics | Typical Applications | Reference |

| Epoxy | Excellent adhesion, chemical and corrosion resistance; poor UV resistance. | Internal applications, primers, industrial and protective coatings. | theprotechgroup.com |

| Polyester | Tough, hard-wearing, high UV resistance. | Outdoor applications, automotive parts, architectural coatings. | theprotechgroup.com |

| Polyurethane | High gloss retention, weather resistance, versatile performance. | Light poles, building facades, corrosive environments. | theprotechgroup.com |

| Acrylic | Good gloss, UV resistance, good chemical resistance; less hard-wearing. | Outdoor decorative applications. | theprotechgroup.com |

| Cyanamide-Based (Potential) | High thermal stability, chemical resistance, strong network formation. | High-performance electronics, aerospace components, industrial coatings. | google.com |

Utilization in Polymer-Supported Organic Reactions

The use of polymer-supported reagents and catalysts is a cornerstone of modern green chemistry and high-throughput synthesis. princeton.edu By immobilizing a reactive species onto a polymer backbone, the reagent or catalyst can be easily removed from the reaction mixture by simple filtration, simplifying product purification and enabling catalyst recycling. rsc.orgprinceton.edu

Poly(this compound) is an ideal candidate for such applications. The polymer itself, derived from the polymerization of the vinyl group, provides a robust and insoluble support (when cross-linked). The pendant cyanamide group serves as a versatile chemical handle. It can be:

Used as a supported reagent: The cyanamide functionality can participate directly in organic transformations.

Modified into a catalytic group: The cyanamide can be chemically converted into other functional groups that can act as organocatalysts.

Used as a ligand to anchor a metal catalyst: As discussed previously, the nitrogen atom can coordinate with transition metals to create heterogeneous metal catalysts. mdpi.com

This approach is analogous to the use of other functional polymers, such as Merrifield resin (chloromethylated polystyrene), which is widely used as a support for solid-phase peptide synthesis and for anchoring various catalysts and reagents. princeton.edu The stability of the polystyrene backbone is a significant advantage, allowing for a wide range of reaction conditions. princeton.edu Polymer-supported dioxidovanadium(V) complexes, for example, have been successfully used and recycled in the multicomponent Biginelli reaction. mdpi.com Similarly, poly(styrene)-supported tin octoate catalysts have demonstrated high efficiency and reusability in the ring-opening polymerization of lactones. rsc.org

Design of Novel Composites and Nanomaterials

Polymer nanocomposites, which consist of a polymer matrix reinforced with nanoscale fillers, exhibit properties that are often superior to those of the individual components. researchgate.netscientificarchives.com The choice of polymer matrix and nanofiller, and the interaction between them, are crucial for tailoring the final properties of the composite. warwick.ac.uk

Polymers of this compound can serve as an advanced matrix for a variety of nanomaterials, including:

Carbon-based nanomaterials: Graphene and carbon nanotubes (CNTs) can be incorporated to enhance electrical and thermal conductivity, as well as mechanical strength. spie.orgfrontiersin.org

Inorganic nanoparticles: Metal oxides (e.g., SiO₂, Al₂O₃, TiO₂) or nanoclays can improve mechanical properties, thermal stability, and fire retardancy. researchgate.netmdpi.com

Metallic nanoparticles: Silver (Ag) or other metallic nanoparticles can be dispersed within the polymer to create materials with antimicrobial or specific electronic properties. nih.gov

The cyanamide group in the polymer matrix can play a critical role in the performance of the nanocomposite. It can provide strong interfacial adhesion with the nanofillers through dipole-dipole interactions or coordination, leading to better dispersion of the nanoparticles and more effective load transfer from the matrix to the filler. warwick.ac.uk This is essential for translating the unique properties of the nanomaterials to the bulk composite. scientificarchives.com

Such nanocomposites have a wide array of potential applications, including:

High-strength, lightweight materials for aerospace and automotive industries. scientificarchives.com

Conductive composites for flexible electronics, sensors, and electromagnetic interference (EMI) shielding. spie.orgmdpi.com

Materials with enhanced thermal management for electronic packaging. warwick.ac.uk

Electrochemical sensors with improved sensitivity and selectivity for environmental pollutants. nih.gov

Analytical Chemistry Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating (4-Ethenylphenyl)cyanamide from starting materials, byproducts, and other impurities, as well as for determining its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for these purposes.

HPLC is a robust method for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of an HPLC method involves the strategic selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Method Development: A reversed-phase HPLC method is typically suitable for a molecule with the aromatic and moderately polar characteristics of this compound. A C18 or C8 column would likely be the stationary phase of choice, providing effective separation based on hydrophobicity. nih.gov The mobile phase would generally consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsielc.com Gradient elution may be employed to ensure the efficient separation of components with a wide range of polarities. Detection is commonly achieved using a UV detector, as the phenyl and ethenyl groups constitute a chromophore that absorbs in the UV region. sielc.com A wavelength of around 240 nm could be a suitable starting point for detection. google.com

Validation: A developed HPLC method must be validated to ensure its reliability, accuracy, and precision for its intended application. ms-editions.cl The validation process assesses several key parameters as defined by international guidelines.

Table 1: HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ms-editions.cl | The analyte peak should be well-resolved from other peaks, and peak purity analysis should confirm no co-elution. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ms-editions.cl | A correlation coefficient (r²) of ≥ 0.999 is typically desired. researchgate.net |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known concentration of the analyte. ms-editions.cl | Recovery values are typically expected to be within 80-120%. researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day). ms-editions.cl | The relative standard deviation (RSD) should generally be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Usually determined based on a signal-to-noise ratio of 3:1. researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Usually determined based on a signal-to-noise ratio of 10:1. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). ms-editions.cl | The results should remain within the established precision and accuracy criteria. |

Gas chromatography is the preferred method for analyzing volatile and thermally stable compounds. In the context of this compound, GC is primarily used to identify and quantify volatile byproducts that may arise during its synthesis or degradation. Potential byproducts could include residual solvents or volatile precursors like 4-vinylaniline (B72439).

A typical GC system for this purpose would utilize a capillary column with a non-polar or medium-polarity stationary phase. nih.gov A flame ionization detector (FID) would offer excellent sensitivity for organic byproducts, while a mass spectrometer (MS) detector would provide definitive identification based on mass-to-charge ratio and fragmentation patterns. nih.govd-nb.info For example, a GC-MS method for the direct quantitative determination of cyanamide (B42294) has been developed, demonstrating the technique's applicability to this class of compounds. nih.gov The GC oven temperature would be programmed to ramp up, allowing for the separation of compounds based on their boiling points. d-nb.info

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of this compound. Techniques such as NMR, IR, Raman, and UV-Vis spectroscopy each provide unique information about the molecule's atomic connectivity, functional groups, and electronic properties.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. organicchemistrydata.org Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the vinyl protons and the aromatic protons. The vinyl group would produce a complex splitting pattern (dd or ddx) due to geminal, cis, and trans couplings. The aromatic protons on the 1,4-disubstituted (para) benzene (B151609) ring would typically appear as two distinct doublets, characteristic of an AA'BB' system. dcu.ie The NH proton of the cyanamide group would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. libretexts.org For this compound, distinct signals would be expected for the two vinyl carbons, the four unique aromatic carbons (due to symmetry), and the carbon of the cyanamide group (C≡N). researchgate.net The chemical shift of the nitrile carbon is particularly diagnostic. spectrabase.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Group | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Ethenyl | -CH=CH₂ | 6.6 - 6.8 (1H, dd) | 136 - 137 |

| Ethenyl | -CH=CH₂ | 5.2 - 5.8 (2H, m) | 113 - 115 |